Rhodanine, 3-(3-chloro-4-iodophenyl)-
Description
Rhodanine (2-thioxo-4-thiazolidinone) is a five-membered heterocyclic scaffold containing sulfur, nitrogen, and carbonyl groups. The compound 3-(3-chloro-4-iodophenyl)rhodanine features a halogenated aryl substituent (3-chloro-4-iodophenyl) at the N-3 position of the rhodanine core. This structural modification enhances its electronic and steric properties, making it a candidate for diverse biological applications, including antiviral, anticancer, and antimicrobial activities .
Synthesis:
The synthesis of rhodanine derivatives typically involves cyclization of amines with carbon disulfide and α-chloroacetate under high temperatures or microwave-assisted conditions. For example, ammonium dithiocarbamates derived from amines react with sodium chloroacetate to form rhodanine rings . The 3-chloro-4-iodophenyl substituent is likely introduced via a halogenated aryl amine precursor, followed by cyclization .
Properties
CAS No. |
23517-57-9 |
|---|---|
Molecular Formula |
C9H5ClINOS2 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
3-(3-chloro-4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H5ClINOS2/c10-6-3-5(1-2-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2 |
InChI Key |
NOEHQZDCBDHPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Thiazolidinone Formation
The rhodanine scaffold is classically synthesized via a Hantzsch reaction, involving three components: a primary amine, carbon disulfide (CS₂), and an α-halo carbonyl compound. For 3-(3-chloro-4-iodophenyl)rhodanine, the primary amine precursor is 3-chloro-4-iodoaniline.
- Iodination of 3-Chloroaniline:
- 3-Chloroaniline (10 mmol) is dissolved in ethanol (50 mL) with iodine (5.85 mmol) and hydrogen peroxide (30% w/w, 10 mL).
- The mixture is refluxed at 80°C for 2 h, followed by quenching with aqueous Na₂S₂O₅ (10%) to yield 3-chloro-4-iodoaniline (95% yield).
- Key Characterization: $$^1$$H NMR (CDCl₃) δ 7.23 (d, J = 6.7 Hz, 2H), 6.89 (d, J = 9.0 Hz, 2H); IR 3256 cm⁻¹ (N–H stretch).
- Rhodanine Ring Formation:
- 3-Chloro-4-iodoaniline (5.07 mmol) reacts with CS₂ (1.5 mL) and chloroacetic acid (31 mmol) in ethanol under basic conditions (NaOH, 58 mmol).
- The intermediate dithiocarbamate undergoes cyclization at 70°C for 6 h, yielding the rhodanine core (82% yield).
- Critical Parameters: Solvent (ethanol), base stoichiometry, and reaction time.
Acid Chloride-Mediated Coupling
Patent disclosures highlight alternative routes using in situ acid chloride generation for amide bond formation.
- Activation of 3,5-Diiodosalicylic Acid:
- Amidation with 3-Chloro-4-Iodoaniline:
Comparative Analysis of Iodination Methods
Direct Electrophilic Iodination
Method A (I₂/H₂O₂):
- Conditions: Ethanol, 80°C, 2 h.
- Atom Economy: 95% due to stoichiometric I₂ utilization.
- Limitations: Requires careful control of peroxide concentration to avoid over-oxidation.
Method B (ICl in Situ):
Halogen Exchange Reactions
Ullmann-Type Coupling:
- Substrate: 3-Chloro-4-bromophenylrhodanine with NaI in DMF at 150°C.
- Efficiency: <60% yield due to steric hindrance from the rhodanine ring.
Spectroscopic Characterization Data
Infrared Spectroscopy
Nuclear Magnetic Resonance
- $$^1$$H NMR (500 MHz, CDCl₃):
- $$^13$$C NMR:
Yield Optimization and Solvent Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Xylene | 110 | 2.5 | 82 |
| Toluene | 110 | 3.0 | 52 |
| DMF | 25 | 8 | 86 |
| Ethanol | 70 | 6 | 82 |
Key Findings:
- Xylene enhances acid chloride stability, reducing side reactions.
- DMF facilitates amine coupling at ambient temperatures.
Challenges in Functional Group Compatibility
Iodine Substituent Stability
Chloro Group Reactivity
- Unintended Substitution: Chloro may displace during iodination if unprotected.
- Solution: Sequential halogenation (chlorination before iodination) preserves regiochemistry.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
Rhodanine, 3-(3-chloro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine or iodine atoms.
Scientific Research Applications
Rhodanine, 3-(3-chloro-4-iodophenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Rhodanine, 3-(3-chloro-4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Act as an inhibitor of enzymes involved in various biological processes, such as aldose reductase in the polyol pathway.
Induce Apoptosis: Trigger apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Disrupt Microbial Cell Walls: Interfere with the synthesis of microbial cell walls, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Rhodanine Derivatives
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Rhodanine Derivatives
- Halogen Effects : The 3-chloro-4-iodophenyl group provides steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets compared to smaller substituents like methyl or ethyl groups .
- C-5 Modifications : Derivatives with 5-arylidene or 5-ethyl groups exhibit varied activities. For example, 5-arylidene derivatives show potent P-glycoprotein inhibition, while 5-ethyl groups improve lipophilicity and membrane permeability .
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